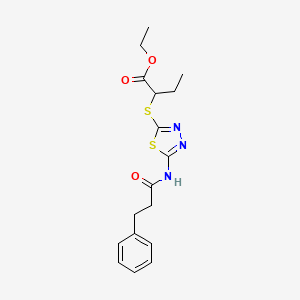

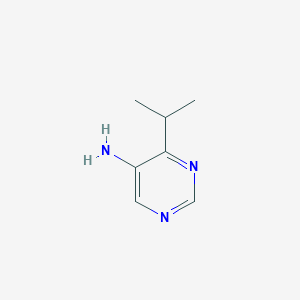

![molecular formula C15H14N4O3S B2804067 N-(isoxazol-3-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1286703-86-3](/img/structure/B2804067.png)

N-(isoxazol-3-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isoxazole derivatives, such as 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine, have been synthesized and evaluated for their cytotoxicity . These compounds have shown anti-cancer activity against various cancer cell lines .

Synthesis Analysis

The synthesis of isoxazole derivatives involves the use of various catalysts . For instance, a highly regioselective and enantioselective N-alkylation of isoxazol-5-ones with para-quinone methides has been developed . This reaction provides a useful approach for intermolecular chiral C–N bond formation .Chemical Reactions Analysis

Isoxazole derivatives undergo various chemical reactions. For instance, an unexpected asymmetric N-addition of isoxazolinones has been reported, which afforded a series of enantioenriched N-diarylmethane substituted isoxazolinones .Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Analgesic Agents

Researchers have synthesized novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds were identified as cyclooxygenase-1/2 (COX-1/COX-2) inhibitors, highlighting their therapeutic potential in managing pain and inflammation. Some compounds exhibited high inhibitory activity on COX-2 selectivity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Anticancer Activity

Isoxazole derivatives related to the compound have shown promising anticancer activity. One study reported their effectiveness against various cancer cell lines, including Colo205, U937, MCF7, and A549. A specific compound, 20c, demonstrated the ability to induce G2/M cell cycle arrest and apoptosis in Colo205 cells by activating p53 via mitochondrial-dependent pathways (Kumbhare et al., 2014).

Antimicrobial Properties

Another research avenue has involved evaluating the antimicrobial potential of related compounds. For instance, substituted 2-aminobenzothiazoles derivatives were synthesized and assessed for their antimicrobial efficacy. The compounds showed good to moderate activity against selected bacterial and fungal strains, suggesting their utility in combating antimicrobial resistance (Anuse et al., 2019).

Heterocyclic Chemistry

The study of heterocyclic chemistry has also benefited from compounds similar to N-(isoxazol-3-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide. Research has explored the synthesis of aziridin-2-ylphosphonates through the thermally induced isomerization of isoxazoles, expanding the toolkit for developing novel heterocyclic compounds with potential biological applications (Nishiwaki & Saito, 1971).

Wirkmechanismus

Target of Action

It’s known that similar isoxazole derivatives have shown to interact withp53 , a protein that plays a crucial role in preventing cancer formation .

Mode of Action

The compound interacts with its targets, leading to significant changes in cellular processes. For instance, the levels of p53 increase tremendously in cells treated with similar compounds . This interaction can lead to the regulation of cell cycle and apoptosis .

Biochemical Pathways

The compound affects the p53 activation pathway via mitochondrial-dependent pathways . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax is altered, which results in apoptosis by accelerating the expression of caspases .

Pharmacokinetics

The compound’s effectiveness against various cancer cell lines suggests that it has favorable pharmacokinetic properties .

Result of Action

The compound exhibits anti-cancer activity against various cancer cell lines, including Colo205, U937, MCF7, and A549 . It is particularly effective against the Colo205 cell line . The compound induces G2/M cell cycle arrest and alters the balance of key mitochondrial proteins, leading to apoptosis .

Action Environment

The compound’s effectiveness against various cancer cell lines suggests that it is likely stable and effective under physiological conditions .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(6-methoxy-1,3-benzothiazol-2-yl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S/c1-21-10-2-3-11-12(6-10)23-15(16-11)19-7-9(8-19)14(20)17-13-4-5-22-18-13/h2-6,9H,7-8H2,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKLYPPMPRFIPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)NC4=NOC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(isoxazol-3-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2803987.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide](/img/structure/B2803990.png)

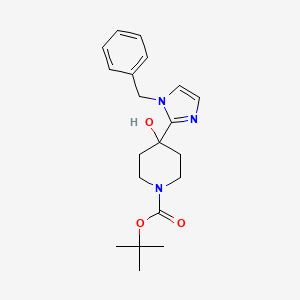

![N-benzhydryl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2803991.png)

![5-methyl-2-phenyl-7-(4-(2-phenylbutanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2804000.png)

![2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]benzoic acid](/img/structure/B2804002.png)

![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2804003.png)

![6-(4-Chlorophenyl)-2-[1-(4-methyl-3-oxopyrazin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2804005.png)